Ruthenium(III) cation heptaacetate

Description

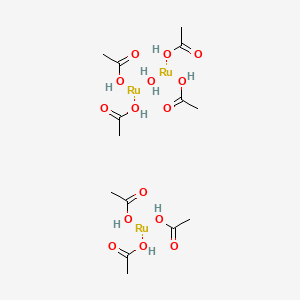

Structure

2D Structure

Properties

Molecular Formula |

C14H30O15Ru3 |

|---|---|

Molecular Weight |

741.6 g/mol |

IUPAC Name |

acetic acid;ruthenium;hydrate |

InChI |

InChI=1S/7C2H4O2.H2O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);1H2;;; |

InChI Key |

GXURXOLXTCAWPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.[Ru].[Ru].[Ru] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Routes for Ruthenium Iii Cation Heptaacetate and Analogues

Precursor-Based Synthesis Strategies for Trinuclear Ruthenium Acetates

The synthesis of trinuclear ruthenium acetates, which form the core of compounds like Ruthenium(III) cation heptaacetate, traditionally relies on the selection of appropriate ruthenium precursors. A common and well-established starting material is ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O). bohrium.comwikipedia.org The reaction of this precursor with sodium acetate (B1210297) in a medium of acetic acid and ethanol (B145695) is a widely employed method. wikipedia.org This process yields the basic trinuclear ruthenium(III) acetate core, often formulated as [Ru₃O(CH₃COO)₆L₃]ⁿ, where 'L' can be a solvent molecule like methanol (B129727) or water, and 'n' represents the charge of the complex. bohrium.comresearchgate.net

Another significant precursor-based strategy involves the use of ruthenium (IV) oxide. google.com This method presents an alternative pathway to the desired trinuclear cluster, particularly for large-scale production where high purity is a critical factor. google.com The process involves the reaction of ruthenium (IV) oxide with a reducing agent, such as hydrazine (B178648), in the presence of acetic acid. google.com The initial reduction of ruthenium (IV) to ruthenium (III) is followed by a heating period to facilitate the formation of the stable trinuclear acetate complex. google.com

The choice of precursor and reaction conditions can influence the final product's purity and the nature of the coordinated ligands. For instance, the use of hydrated salts and non-dry solvents can lead to uncertainty regarding the identity of the terminally coordinated solvent molecules, which can be water or an alcohol like methanol. researchgate.net The synthetic route often employs a significant excess of acetate anions, which can result in the seventh acetate acting as a counter-ion or directly coordinating to one of the ruthenium centers in a monodentate fashion. researchgate.net

Green Chemistry Approaches in Ruthenium Carboxylate Complex Synthesis (e.g., Mechanochemistry)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of ruthenium carboxylate complexes, with mechanochemistry emerging as a prominent sustainable alternative to traditional solvent-based methods. mdpi.comisca.mepolymtl.ca Mechanochemistry involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. mdpi.compolymtl.ca This approach significantly reduces the generation of hazardous waste and can lead to shorter reaction times and higher energy efficiency. mdpi.compolymtl.ca

A notable example is the solvent-free synthesis of ruthenium carboxylate complexes by manual grinding. mdpi.comresearchgate.net This method has been successfully employed to prepare diacetate bis(triphenylphosphine)ruthenium(II), a versatile precursor for other ruthenium complexes, from commercially available [RuCl₂(PPh₃)₃] and sodium acetate. mdpi.com The reaction is carried out in a mortar and pestle at room temperature, offering a stark contrast to conventional methods that require refluxing in organic solvents under an inert atmosphere. mdpi.com

The efficiency of mechanochemical synthesis is influenced by several factors, including the molar ratio of reactants, grinding time, and the nature of the cation in the carboxylate salt. mdpi.com Studies have shown that a larger excess of the metal acetate and longer grinding times generally result in higher yields. mdpi.com For instance, using sodium acetate as the precursor has been found to give higher yields compared to lithium or potassium acetates. mdpi.com The environmental impact of this green synthetic route has been assessed using metrics like the E-factor and Mass Productivity, which have shown advantages over traditional solution-based syntheses, particularly for certain carboxylate complexes. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields in Ruthenium(III) Acetate Complex Formation

The optimization of reaction conditions is a critical aspect of synthesizing ruthenium(III) acetate complexes to maximize yields and ensure product purity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

In precursor-based syntheses, the stoichiometry of the reactants plays a crucial role. For the synthesis from ruthenium (IV) oxide, using a stoichiometric amount of a hydrazine reductant, specifically between 95% and 115% of the required amount, is recommended for optimal results. google.com The reaction is typically carried out in two steps: an initial reduction at a lower temperature, followed by a prolonged heating period at reflux (e.g., 8-24 hours) to drive the reaction to completion. google.com

In mechanochemical synthesis, the yield is significantly dependent on the grinding time and the molar ratio of the ruthenium precursor to the metal carboxylate. mdpi.com For the reaction between [RuCl₂(PPh₃)₃] and sodium acetate, a 1:10 molar ratio and a grinding time of 30 minutes have been shown to produce the corresponding diacetate complex in 80% yield. mdpi.com Shorter grinding times generally lead to lower yields. mdpi.com

For ruthenium-catalyzed reactions that may lead to acetate complexes or their derivatives, the choice of solvent can have a profound impact on the reaction efficiency. While solvents like dichloroethane, chlorobenzene, and tetrahydrofuran (B95107) can maintain good reaction efficiency, others like acetonitrile, 1,4-dioxane, and alcoholic solvents may lead to lower yields. researchgate.net Temperature is another critical parameter, with lower temperatures sometimes resulting in a drop in product yield. researchgate.net The loading of the ruthenium catalyst is also a key factor, with a reduction in the catalyst amount often leading to a decrease in yield. researchgate.net

Table 1: Optimization of Ruthenium-Catalyzed Reaction Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | [CpRhCl₂]₂ | DCE | 140 | Ag₂CO₃ | 85 |

| 2 | [CpRhCl₂]₂ | PhCl | 140 | Ag₂CO₃ | 84 |

| 3 | [CpRhCl₂]₂ | Acetone | 140 | Ag₂CO₃ | 83 |

| 4 | [CpRhCl₂]₂ | MeCN | 140 | Ag₂CO₃ | 65 |

| 5 | [CpRhCl₂]₂ | THF | 140 | Ag₂CO₃ | 85 |

| 6 | [CpRhCl₂]₂ | 1,4-Dioxane | 140 | Ag₂CO₃ | 72 |

| 7 | [CpRhCl₂]₂ | DME | 140 | Ag₂CO₃ | 92 |

| 8 | [CpRhCl₂]₂ | MeOH | 140 | Ag₂CO₃ | 55 |

| 9 | [CpRhCl₂]₂ | EtOH | 140 | Ag₂CO₃ | 61 |

| 10 | [CpRhCl₂]₂ | t-AmOH | 140 | Ag₂CO₃ | 78 |

| 11 | [CpRhCl₂]₂ | DCE | 120 | Ag₂CO₃ | 81 |

This table is illustrative of general optimization principles for ruthenium-catalyzed reactions as detailed in the provided search context and may not directly correspond to the synthesis of this compound.

Derivatization and Functionalization of Ruthenium(III) Acetate Scaffolds

The trinuclear ruthenium acetate core serves as a versatile scaffold that can be derivatized and functionalized to generate a wide array of new complexes with tailored properties. A primary method for derivatization involves the substitution of the terminal ligands (L) in the [Ru₃O(CH₃COO)₆L₃]ⁿ cluster. These solvent ligands are relatively labile and can be readily replaced by a variety of other ligands, such as nitrogen-containing heterocycles like pyridine (B92270), imidazole, and benzimidazole. researchgate.net This allows for the fine-tuning of the electronic and steric properties of the complex.

For instance, the reaction of [Ru₃O(OAc)₆(MeOH)₃]⁺ or [Ru₃O(OAc)₆(MeOH)₂(CO)] with heterocycles like imidazole, benzimidazole, and 4-phenylpyridine (B135609) leads to the formation of the corresponding derivatized clusters. researchgate.net This strategy has been used to synthesize a range of compounds, including water-soluble derivatives with potential biological applications. researchgate.net

Furthermore, the functional groups present on the coordinated ligands themselves can serve as handles for further chemical transformations. This is exemplified by the late-stage diversification of dienes synthesized via ruthenium-catalyzed reactions. nih.gov The presence of an acetate group, for example, allows for selective hydrolysis to generate a hydroxyl group, which can then participate in subsequent reactions like lactonization. nih.gov This highlights the potential for using the ruthenium acetate scaffold as a platform for the synthesis of more complex molecules. The ability to perform downstream derivatizations underscores the synthetic utility of these ruthenium complexes. acs.org

Spectroscopic and Structural Elucidation of Ruthenium Iii Acetate Complexes

Single-Crystal X-ray Diffraction Analysis for Elucidating Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For ruthenium(III) acetate (B1210297) complexes, this technique has been instrumental in revealing their complex molecular architecture.

X-ray diffraction studies have been performed on various salts of the [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺ cation, such as the tetrafluoroborate (B81430) salt dihydrate, [Ru₃O(O₂CCH₃)₆(OH₂)₃]BF₄(H₂O)₂. wikipedia.org These studies provide precise bond lengths and angles, confirming the distorted octahedral coordination around each ruthenium(III) ion. The Ru-O bond lengths to the central oxo ligand are a key parameter, as are the Ru-O distances to the bridging acetate groups and the terminal water ligands.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. However, the paramagnetic nature of Ruthenium(III) (a d⁵ ion) presents significant challenges for NMR analysis. acs.org The unpaired electron leads to broad signals and large chemical shifts (hyperfine shifts), making spectral interpretation complex. acs.orgnih.gov

Despite these challenges, advanced NMR techniques have been successfully applied to study ruthenium(III) acetate complexes and their derivatives. ¹H and ¹³C NMR spectra of the diamagnetic analogues, such as those of rhodium(III), are often used as a reference to help assign the signals in the paramagnetic ruthenium(III) complexes. acs.org

For the trinuclear oxo-ruthenium acetate clusters, ¹H and ¹³C NMR studies have been conducted on a series of [Ru₃O(CH₃CO₂)₆L₃]⁺ complexes, where L is a substituted pyridine (B92270) ligand. rsc.org These studies have shown that the chemical shifts of the acetate and pyridine ligand protons and carbons are sensitive to the electronic properties of the substituent on the pyridine ring. rsc.org A linear correlation has been observed between the chemical shifts and the pKa of the pyridine ligand, indicating that the electronic effects are transmitted through the Ru₃O core. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY and HMQC, although often hampered by the paramagnetic broadening, can sometimes provide connectivity information, aiding in the assignment of the complex spectra. acs.org The temperature dependence of the NMR spectra is also a valuable tool. By measuring spectra at different temperatures, it is possible to separate the temperature-dependent paramagnetic contribution to the chemical shift from the temperature-independent diamagnetic contribution. nih.gov This allows for a more detailed analysis of the electronic structure and the distribution of the unpaired electron spin density within the molecule. acs.orgnih.gov

Table 1: Representative ¹H NMR Data for Ruthenium Complexes interactive_table: caption: "Table 1: Representative ¹H NMR Data for Ruthenium Complexes" headers:

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These "vibrational fingerprints" provide valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

For ruthenium(III) acetate complexes, IR spectroscopy is particularly useful for identifying the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group are diagnostic. In the free acetate ion, the difference between these two frequencies (Δν) is relatively small. When the acetate acts as a bridging ligand, as in the trinuclear ruthenium cluster, this difference increases significantly.

The IR spectra of ruthenium(III) acetate complexes also show characteristic bands for the other ligands present, such as the O-H stretching and bending vibrations of the coordinated water molecules. wikipedia.org The far-infrared region of the spectrum is particularly important as it contains the Ru-O stretching vibrations, providing direct information about the strength of the metal-ligand bonds. scispace.com

Raman spectroscopy, which is complementary to IR spectroscopy, can also be a valuable tool. In some cases, vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, Raman microscopy has been used to study the interaction of ruthenium complexes with proteins, providing insights into the changes in the vibrational modes of both the complex and the biomolecule upon binding. nih.gov

Table 2: Selected Infrared (IR) Spectroscopy Data for Ruthenium Complexes interactive_table: caption: "Table 2: Selected Infrared (IR) Spectroscopy Data for Ruthenium Complexes" headers:

Electronic Absorption (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the energy levels of the molecular orbitals. The UV-Vis spectrum of the trinuclear ruthenium(III) acetate cation is characterized by several absorption bands in the visible and ultraviolet regions.

The bands in the visible region are typically assigned to d-d transitions within the ruthenium(III) centers. Due to the octahedral-like environment, the d-orbitals are split into t₂g and eg sets. The transitions between these orbitals are formally forbidden but can be observed as weak to medium intensity bands. The exact energies of these transitions are sensitive to the nature of the ligands surrounding the ruthenium ions.

More intense bands, often found in the UV region, are assigned to ligand-to-metal charge transfer (LMCT) transitions. These involve the promotion of an electron from an orbital primarily located on the ligands (e.g., the oxygen atoms of the acetate or oxo ligands) to a d-orbital of the ruthenium(III) ion.

Circular Dichroism (CD) spectroscopy is a powerful extension of UV-Vis spectroscopy that is applicable to chiral molecules. It measures the differential absorption of left and right circularly polarized light. If a ruthenium(III) acetate complex is chiral, either due to the arrangement of the ligands or by the incorporation of a chiral ligand, it will exhibit a CD spectrum. This can be used to determine the absolute configuration of the complex and to study stereoselective reactions.

Table 3: UV-Visible Spectroscopic Data for a Ruthenium(III) Complex interactive_table: caption: "Table 3: UV-Visible Spectroscopic Data for a Ruthenium(III) Complex" headers:

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ruthenium(III) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for species with unpaired electrons. As ruthenium(III) is a paramagnetic d⁵ ion, EPR spectroscopy is an ideal tool for studying its electronic structure. nih.gov

The EPR spectrum of a low-spin octahedral ruthenium(III) complex (S=1/2) is typically characterized by an anisotropic g-tensor, with three different g-values (gₓ, gᵧ, gₙ). The principal values of the g-tensor are sensitive to the symmetry of the ligand field and the extent of spin-orbit coupling. By analyzing the g-values, it is possible to obtain information about the ground electronic state and the nature of the metal-ligand bonding.

In some cases, additional signals can be observed in the EPR spectra of ruthenium(III) complexes, which may arise from interactions between neighboring ruthenium centers, leading to a triplet state (S=1). acs.org EPR has also been employed to investigate the intracellular speciation of ruthenium(III) anticancer compounds, providing valuable insights into their oxidation state and coordination environment within biological systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

For ruthenium(III) acetate complexes, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecular ion of the complex to be observed. This provides a direct confirmation of the molecular weight of the complex. researchgate.net

By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment. The resulting fragmentation pattern can provide valuable structural information. For example, the sequential loss of ligands, such as water or acetate groups, can be observed, helping to confirm the composition of the complex. The isotopic pattern of ruthenium, which has several naturally occurring isotopes, provides a characteristic signature that aids in the identification of ruthenium-containing fragments in the mass spectrum.

Electronic Structure and Redox Properties of Ruthenium Iii Acetate Systems

Characterization of Oxidation States and Electron Transfer Pathways

The trinuclear oxo-centered ruthenium acetate (B1210297) cluster features a central oxygen atom bonded to three ruthenium atoms, which are bridged by six acetate ligands. In the common [Ru₃O(O₂CCH₃)₆L₃]⁺ form, all three ruthenium atoms are in the +3 oxidation state. However, these clusters can undergo facile redox reactions, leading to mixed-valence species.

The reduction of the [Ru₃(III,III,III)O(O₂CCH₃)₆L₃]⁺ cluster can lead to the formation of [Ru₃(III,III,II)O(O₂CCH₃)₆L₃]⁰ and subsequently [Ru₃(III,II,II)O(O₂CCH₃)₆L₃]⁻. researchgate.net In these mixed-valence states, an electron is delocalized over the three ruthenium centers. The pathway for this electron transfer is a subject of intensive research, with studies suggesting that the bridging acetate ligands and the central oxo group play a crucial role in mediating electronic communication between the ruthenium ions.

Electrochemical Analysis of Ruthenium(III) Acetate Complexes

Cyclic voltammetry is a key technique used to probe the redox behavior of ruthenium acetate complexes. The electrochemical analysis of these clusters reveals a series of reversible one-electron redox processes corresponding to the sequential reduction or oxidation of the ruthenium centers.

For instance, the cyclic voltammogram of a trinuclear ruthenium acetate complex typically shows multiple redox waves. Each wave corresponds to a specific redox couple, such as Ru(III)₃/Ru(III)₂Ru(II), Ru(III)₂Ru(II)/Ru(III)Ru(II)₂, and Ru(III)Ru(II)₂/Ru(II)₃. The separation between the potentials of these redox events provides insight into the electronic coupling between the metal centers. A larger potential difference indicates stronger communication and greater stability of the mixed-valence states.

Table 1: Illustrative Electrochemical Data for a Trinuclear Ruthenium Acetate Complex

| Redox Couple | Potential (V vs. reference electrode) |

| [Ru₃O(OAc)₆L₃]⁺ / [Ru₃O(OAc)₆L₃]⁰ | E₁ |

| [Ru₃O(OAc)₆L₃]⁰ / [Ru₃O(OAc)₆L₃]⁻ | E₂ |

| [Ru₃O(OAc)₆L₃]⁻ / [Ru₃O(OAc)₆L₃]²⁻ | E₃ |

Note: The specific potential values (E₁, E₂, E₃) are dependent on the solvent, electrolyte, and the nature of the axial ligands (L).

Investigation of Mixed-Valence States in Trinuclear Ruthenium Acetate Clusters

The study of mixed-valence states in these trinuclear clusters is a significant area of research. When a ruthenium cluster exists in a mixed-valence state, such as [Ru₃(III,II,II)O(OAc)₆]⁻, the "extra" electron is not localized on a single ruthenium atom but is shared among the three centers. researchgate.net This delocalization is a hallmark of Class III mixed-valence systems according to the Robin-Day classification.

Spectroscopic techniques, particularly near-infrared (NIR) spectroscopy, are instrumental in characterizing these mixed-valence species. The presence of a broad, intense absorption band in the NIR region is a characteristic feature of intervalence charge transfer (IVCT), where an electron is optically excited from a lower-oxidation-state metal center to a higher-oxidation-state one. The energy and intensity of this band provide quantitative information about the degree of electronic coupling between the ruthenium ions. researchgate.net

Influence of Ligands on Redox Potentials and Electronic Delocalization

The nature of the axial ligands (L), which coordinate to the ruthenium centers perpendicular to the Ru₃O plane, has a profound impact on the electronic properties of the cluster. By systematically varying these ligands, it is possible to tune the redox potentials and the extent of electronic delocalization.

Electron-donating ligands tend to stabilize the higher oxidation states of ruthenium, making the cluster more difficult to reduce and thus shifting the redox potentials to more negative values. Conversely, electron-withdrawing ligands facilitate reduction, shifting the potentials to more positive values.

Furthermore, the ability of the axial ligands to participate in π-backbonding can significantly influence the electronic communication between the ruthenium centers. Ligands that can effectively bridge the metal centers or facilitate orbital overlap can enhance electronic delocalization within the mixed-valence cluster.

Theoretical and Computational Studies on Ruthenium Iii Acetate Complexes

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency, making it particularly well-suited for systems containing transition metals like ruthenium.

| Parameter | Typical Calculated Value/Description | Significance |

|---|---|---|

| Ru-O Bond Length (Monodentate) | ~2.10 - 2.25 Å | Indicates the strength and nature of the direct coordination bond between ruthenium and a single oxygen of the acetate (B1210297). |

| Ru-O Bond Length (Bidentate) | ~2.05 - 2.20 Å | Characterizes the chelation of the acetate ligand, which often leads to greater thermodynamic stability. |

| O-Ru-O Angle (Bidentate) | ~60 - 65° | Defines the bite angle of the chelating acetate ligand, a key structural feature of this coordination mode. |

| HOMO-LUMO Gap | Varies with ligands | Determines the energy required for electronic excitation and relates to the chemical stability and color of the complex. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To understand how ruthenium acetate complexes interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orgresearchgate.net It extends the principles of DFT to calculate the properties of electronic excited states. uci.edu

Excited States and Absorption Spectra: TD-DFT can predict the electronic absorption spectra (analogous to UV-Vis spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For each transition, TD-DFT provides two key pieces of information: the transition energy (which can be converted to a wavelength) and the oscillator strength (which corresponds to the intensity of the absorption peak).

In ruthenium complexes, these transitions often have distinct characters, which TD-DFT helps to elucidate. Common transitions include:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO).

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

d-d Transitions: An electron moves between different d-orbitals on the ruthenium center.

A theoretical investigation into related ruthenium acetylide complexes demonstrated the power of TD-DFT in simulating UV-Vis spectra and identifying intense bands arising from MLCT transitions. chem-soc.si This analysis is crucial for designing new materials with specific optical properties. chem-soc.si

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S1 | 550 | 0.05 | MLCT (d(Ru) → π(acetate)) |

| S2 | 410 | 0.001 | d-d transition |

| S3 | 350 | 0.12 | MLCT / Ligand-based π→π |

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This provides a quantitative description of the Lewis structure representation of a molecule.

Bonding Analysis: NBO analysis describes the bonding between ruthenium and its acetate ligands in terms of specific donor-acceptor interactions. For instance, it can construct the Ru-O bond and detail its composition, including the hybridization of the contributing orbitals from both the ruthenium and oxygen atoms and the percent contribution from each atom. huntresearchgroup.org.uk

Charge Distribution: A key output of NBO analysis is the calculation of natural atomic charges. Unlike other methods of assigning partial charges, NBO charges are generally considered more robust with respect to basis set changes. q-chem.com This allows for a quantitative assessment of the electron density distribution across the complex, showing how electron-rich or -poor different atomic sites are.

| NBO Parameter | Description | Example Finding |

|---|---|---|

| Natural Atomic Charge (Ru) | Partial charge on the ruthenium atom. | +1.2 to +1.5 e |

| Natural Atomic Charge (O) | Partial charge on a coordinated oxygen atom. | -0.7 to -0.9 e |

| Bond Composition | Percentage contribution of atomic orbitals to the Ru-O bond. | ~30% Ru (spd hybrid), ~70% O (sp² hybrid) |

| Donor-Acceptor Interaction (E(2)) | Stabilization energy from orbital delocalization (e.g., O(lp) → Ru(antibond)). | 5-15 kcal/mol |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful framework for mapping the entire course of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, an energy landscape or reaction profile can be constructed. byu.edu

This approach is invaluable for understanding the mechanisms of reactions involving ruthenium acetate complexes, such as ligand substitution, catalysis, or activation. DFT calculations can be used to locate the transition state structure for each elementary step in a proposed mechanism. The energy of this transition state relative to the reactants gives the activation energy barrier, which determines the rate of the reaction.

For example, theoretical studies on the reaction of a dihydride ruthenium complex with acetic acid have used DFT calculations to support the proposed reaction path. researchgate.netmdpi.comsemanticscholar.org By comparing the energies of different possible intermediates and pathways, researchers can determine the most energetically favorable route, providing a detailed, step-by-step understanding of how the reaction unfolds at a molecular level.

Theoretical Insights into Ligand Interactions and Coordination Modes

Theoretical calculations offer unparalleled detail regarding the subtle interactions between the ruthenium center and its acetate ligands. Ruthenium is known for its ability to coordinate with a wide range of atoms, including the hard oxygen donors of carboxylates. researchgate.net

Computational studies allow for a systematic exploration of the different ways acetate can bind to the ruthenium ion. Key coordination modes for carboxylate ligands include:

Monodentate (κ¹): The ligand binds through only one of its oxygen atoms.

Bidentate Chelating (κ²): Both oxygen atoms of the same ligand bind to the metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the ligand bridge two different metal centers.

DFT calculations can determine the relative stabilities of these different coordination modes for a given complex. Studies on ruthenium complexes with thymine (B56734) acetate, for instance, have investigated the interplay between monodentate (κ¹) and bidentate (κ²) coordination. researchgate.netmdpi.com Furthermore, these theoretical models can reveal how the coordination to the metal influences the properties of the ligand itself, such as stabilizing rare tautomeric forms through hydrogen bonding and electronic effects. researchgate.netsemanticscholar.org This level of detail is critical for understanding the structure-activity relationships that govern the chemical behavior of these complexes. mdpi.com

Reaction Mechanisms and Kinetic Studies Involving Ruthenium Acetate Complexes

Intramolecular Acetate-Mediated Proton Shuttle Mechanisms (LAPS)

A significant mechanistic pathway observed in the reactions of ruthenium acetate (B1210297) complexes is the Ligand-Assisted Proton Shuttle (LAPS). This mechanism involves the acetate ligand acting as an internal base to facilitate proton transfer steps that might otherwise be kinetically prohibitive.

Detailed studies have shown that in the transformation of terminal alkynes, an acetate ligand can deprotonate the alkyne. rsc.org This process is facilitated by the acetate ligand acting as a proton shuttle, which significantly lowers the energy barrier for the formation of vinylidene complexes. rsc.orgrsc.orgyork.ac.uk The acetate first acts as an intramolecular base, abstracting a proton from the alkyne to form an alkynyl complex. Subsequently, the now-protonated acetate ligand acts as an intramolecular Brønsted acid, delivering the proton to the β-carbon of the alkynyl ligand to yield the final vinylidene product. rsc.org This intramolecular pathway is a prime example of the non-innocent role of the acetate ligand, which can be conceptually compared to the function of metalloenzymes where the ligand periphery is crucial for substrate transformation. rsc.org This mechanism has been shown to be more favorable than a direct 1,2-hydrogen migration. rsc.org

Recent research has further highlighted the versatility of the acetate ligand in proton-shuttling. researchgate.netfigshare.com In certain ruthenium complexes, the acetate ligand can facilitate a proton shuttle between two mutually trans ligands, a counterintuitive but vital step in reactions like the transformation of a hydride to an alkenyl and then to an alkynyl ligand. researchgate.netfigshare.com

Formation and Isomerization of Organometallic Intermediates (e.g., Vinylidene, Allenylidene)

Ruthenium complexes are well-known for their ability to catalyze reactions via the formation of organometallic intermediates such as vinylidenes (=C=CHR) and allenylidenes (=C=C=CR₂). The isomerization of terminal alkynes is a common route to generate these reactive species. researchgate.net

The presence of an acetate ligand has been demonstrated to significantly enhance the rate of formation of vinylidene ligands from terminal alkynes. rsc.org This is directly linked to the LAPS mechanism, where the acetate facilitates the necessary 1,2-proton shift. rsc.orgrsc.orgyork.ac.uk Once formed, these vinylidene complexes can be key intermediates in a variety of catalytic cycles. researchgate.netresearchgate.net

The isomerization reactions are not limited to the initial formation. Studies have shown that metal vinylidene units themselves can undergo isomerization, a process driven by thermodynamic forces. rsc.org These reactions can be controlled by the electronic properties of the substituents on the ligands, leading to novel vinylidene structures, including the first isolated cyclic 4d transition metal (Ru) vinylidene complex. rsc.org Allenylidene complexes, often formed from propargyl alcohols, are also significant intermediates and have been synthesized as water-soluble variants for applications in aqueous-phase catalysis. researchgate.net

Table 1: Examples of Ruthenium Complexes in Vinylidene and Allenylidene Formation This table is interactive. You can sort and filter the data.

| Precursor Complex Type | Reactant | Intermediate Formed | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium Acetate Complex | Terminal Alkyne | Vinylidene | Acetate ligand enhances formation rate via LAPS. | rsc.org |

| Half-Sandwich Ru Complex | Internal Alkyne | Vinylidene | Isomerization within the coordination sphere. | researchgate.net |

| Water-Soluble Ru Complex | Phenylacetylene | Vinylidene | First example of a water-soluble vinylidene. | researchgate.net |

| Water-Soluble Ru Complex | Diphenylpropargyl alcohol | Allenylidene | First example of a water-soluble allenylidene. | researchgate.net |

| Ruthenium Carbene | Metal Carbene | Vinylidene | Isomerization via protonation/deprotonation. | rsc.org |

Kinetics of Ligand Substitution and Complex Formation

The kinetics of ligand substitution are fundamental to understanding the reactivity of coordination complexes. solubilityofthings.com For ruthenium complexes, these reactions are crucial for catalyst activation and the progression of catalytic cycles. The rates of these substitutions are influenced by several factors, including the nature of the metal center, the ligands involved, the solvent, and the temperature. solubilityofthings.com

Studies on aqua-ethylenediaminetetraacetato (EDTA) complexes of Ruthenium(III) have provided insights into substitution kinetics. The substitution of the aqua ligand by various nucleophiles, such as thiourea (B124793) derivatives, has been followed spectrophotometrically. The reactions often proceed through an associative interchange mechanism.

More recent studies on stimuli-responsive ruthenium aqua complexes have investigated ligand substitution with DNA model bases like 9-ethylguanine. acs.orgnih.gov Kinetic analyses of these reactions, often involving photoisomerization, reveal complex multi-step processes. acs.org For instance, the rate constants for adduct formation can differ by an order of magnitude between different isomers of the same complex, a difference attributed to steric hindrance and intramolecular hydrogen bonding near the reaction center. acs.orgnih.gov

Table 2: Kinetic Data for Ligand Substitution in Ruthenium Complexes This table is interactive. You can sort and filter the data.

| Complex System | Reaction | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| proximal-[Ru(C10tpy)(C10pyqu)OH₂]²⁺ + 9-EtG | Adduct Formation | k₁ = 1.56 ± 0.03 x 10⁻¹ M⁻¹ s⁻¹ | Mixed aqueous solution | acs.org |

| proximal-[Ru(C10tpy)(C10pyqu)(9-EtG)]²⁺ | Ligand Dissociation | k₋₁ = 1.7 ± 0.1 x 10⁻⁴ s⁻¹ | Mixed aqueous solution | acs.org |

| distal-1 Isomer + 9-EtG | Adduct Formation | ~8-fold slower than proximal isomer | 303 K | nih.gov |

| Photoisomerized Ru-aqua complex | Thermal Back-Isomerization | 4.6 ± 1.1 × 10⁻⁴ s⁻¹ and 5.6 ± 0.1 × 10⁻⁵ s⁻¹ | Aqueous solution | acs.org |

Deuterium (B1214612) Labeling Studies for Mechanism Elucidation

Deuterium labeling is a powerful tool for unraveling complex reaction mechanisms. By selectively replacing hydrogen with deuterium, chemists can trace the path of atoms through a reaction sequence and gain insights into rate-determining steps.

In the context of ruthenium catalysis, deuterium labeling has been instrumental. For example, in the ruthenium-catalyzed hydroaminomethylation of dienes, deuterium labeling studies helped to confirm a mechanism involving a reversible diene hydroruthenation. researchgate.net Similarly, ruthenium-catalyzed C-H activation and deuteration of aromatic carbonyl compounds have been achieved using D₂O as the deuterium source. nih.gov Mechanistic studies in this system revealed a kinetic isotope effect, indicating that C-H bond activation is likely the rate-determining step. nih.gov

This technique has also been applied to the synthesis of deuterium-labeled N-heterocyclic carbenes (NHCs) through a catalytic hydrogen-deuterium exchange with deuterated benzene, catalyzed by a ruthenium NHC complex. acs.org Mechanistic investigations pointed to the regioselectivity of cyclometalation as the origin of the observed selective deuteration. acs.org These studies underscore the utility of isotopic labeling in providing definitive evidence for proposed mechanistic pathways in ruthenium-catalyzed reactions. rsc.orgacs.org

Catalytic Applications of Ruthenium Iii Cation Heptaacetate and Analogous Ruthenium Acetate Complexes

Hydrogenation and Transfer Hydrogenation Reactions

Ruthenium acetate (B1210297) complexes are highly effective catalysts for both hydrogenation and transfer hydrogenation reactions. nih.govnih.govworktribe.com These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups. Transfer hydrogenation, in particular, offers a practical alternative to using molecular hydrogen, employing organic molecules as hydrogen donors. nih.govworktribe.com

Enantioselective Hydrogenation Catalysis

The development of chiral ruthenium catalysts has enabled significant advancements in asymmetric synthesis, particularly in the enantioselective hydrogenation of ketones. nih.gov Novel tridentate-ligand-ruthenium complexes have proven effective in the reduction of bulky ketones, a class of substrates that are typically less reactive. nih.gov These catalysts can achieve high enantiomeric excess (ee), up to 94%. nih.gov

A notable feature of some of these ruthenium catalysts is their ability to perform effectively under both pressure hydrogenation and transfer hydrogenation conditions, offering similar levels of enantioselectivity. nih.gov Microwave-assisted transfer hydrogenation has been shown to accelerate these reactions significantly, reducing reaction times to as little as 20 minutes at around 90°C while maintaining high selectivity. nih.gov The development of these catalysts represents a significant step forward in the synthesis of chiral alcohols from challenging ketone substrates.

Selective Hydrogenation of Organic Substrates

Ruthenium-based catalysts exhibit remarkable selectivity in the hydrogenation of various organic substrates. For instance, ruthenium nanoparticles have been utilized for the selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs), where hydrogenation predominantly occurs on the less substituted ring. rsc.org This selectivity allows for the partial hydrogenation of complex aromatic systems under mild conditions. rsc.org

Furthermore, ruthenium catalysts have demonstrated the ability to selectively hydrogenate the carbonyl group in the presence of a carbon-carbon double bond. researchgate.net This is particularly valuable in the synthesis of unsaturated alcohols from unsaturated aldehydes and esters. researchgate.net For example, the hydrogenation of esters and aldehydes containing a C=C bond can be controlled to yield the corresponding alcohol without affecting the double bond. researchgate.net This has been achieved under mild conditions, as low as 40°C and 5 bar of H2, and in sustainable solvents like anisole. researchgate.net

The selectivity of ruthenium catalysts can also be influenced by external factors. In one innovative approach, a catalytic system composed of ruthenium nanoparticles on a CO2-responsive polymer support was developed. nih.gov This system allows for the selective hydrogenation of either the carbonyl group or the C=C double bond by simply switching the feed gas between pure H2 and a H2/CO2 mixture. nih.gov The presence of CO2 reversibly switches off the hydrogenation of the carbonyl group. nih.gov

Table 1: Selective Hydrogenation of Unsaturated Substrates with Ruthenium Catalysts

| Substrate | Catalyst | Conditions | Product | Selectivity | Reference |

| Polycyclic Aromatic Hydrocarbons | Ru nanoparticles stabilized by PPh3 | Mild conditions | Partially hydrogenated PAHs | Good to excellent | rsc.org |

| Unsaturated Esters/Aldehydes | Ru-1 (PNNP), Ru-2 (PNN), Ru-3 (SNS) | 40-100°C, 5-50 bar H2, anisole | Unsaturated Alcohols | High | researchgate.net |

| Furfural Acetone | Ru nanoparticles on amine-functionalized polymer-grafted silica | H2 or H2/CO2 | Saturated Alcohol or Ketone | Switchable | nih.gov |

Oxidation Catalysis of Organic Compounds

Ruthenium complexes are powerful catalysts for the oxidation of a wide range of organic compounds. researchgate.net Their versatility stems from the accessibility of multiple oxidation states, from Ru(II) to Ru(VIII), which allows for various oxidation mechanisms. rsc.org

Oxidation of Alcohols, Aldehydes, Ketones, and Olefins

Ruthenium catalysts are widely employed in the oxidation of alcohols to aldehydes and ketones. rsc.orgcolab.ws Both homogeneous and heterogeneous ruthenium-based systems have been developed for this purpose, often utilizing environmentally benign oxidants like molecular oxygen. rsc.org For instance, ruthenium supported on ceria can effectively oxidize primary and secondary alcohols to the corresponding aldehydes or ketones at elevated temperatures. rsc.org Ruthenium complexes can also catalyze the oxidation of primary alcohols to carboxylic acids using peracid oxidizing agents. google.com

The oxidation of aldehydes can be achieved using ruthenium catalysts, typically yielding carboxylic acids. chemguide.co.uk However, under alkaline conditions, the corresponding carboxylate salt is formed. chemguide.co.uk Ketones are generally resistant to oxidation, but strong oxidizing agents in the presence of ruthenium catalysts can cleave carbon-carbon bonds to produce carboxylic acids. libretexts.org

Ruthenium catalysts are also highly effective in the oxidative cleavage of olefins. organic-chemistry.orgnih.gov Specific protocols have been developed to selectively cleave olefins to aldehydes rather than carboxylic acids. nih.gov For example, a RuCl3-Oxone-NaHCO3 system is effective for cleaving aryl olefins to aromatic aldehydes, while a RuCl3-NaIO4 system works well for aliphatic olefins. organic-chemistry.orgnih.gov Furthermore, ruthenium catalysts can promote the oxidation of internal alkenes to α-diketones. acs.org

Table 2: Oxidation of Organic Substrates with Ruthenium Catalysts

| Substrate | Catalyst System | Product | Reference |

| Primary Alcohols | Ruthenium salt / Peracid | Carboxylic Acids | google.com |

| Secondary Alcohols | RuCl3·nH2O / O2 | Ketones | rsc.org |

| Aldehydes | Ruthenium catalyst / Oxidant | Carboxylic Acids/Salts | chemguide.co.uk |

| Aryl Olefins | RuCl3-Oxone-NaHCO3 | Aromatic Aldehydes | organic-chemistry.orgnih.gov |

| Aliphatic Olefins | RuCl3-NaIO4 | Alkyl Aldehydes | organic-chemistry.orgnih.gov |

| Internal Alkenes | Ruthenium complex / TBHP | α-Diketones | acs.org |

Carbon-Carbon Bond Formation Reactions

In addition to hydrogenation and oxidation, ruthenium acetate complexes catalyze important carbon-carbon bond-forming reactions.

Alkyne Dimerization

Ruthenium complexes, particularly those containing acetate ligands, are active catalysts for the dimerization of terminal alkynes. acs.orgacs.org This reaction typically produces 1,4-disubstituted enynes. The presence of acetate salts can significantly enhance the reaction rate and stereoselectivity, allowing the reaction to proceed at room temperature with high trans/cis ratios. acs.orgum.es

The mechanism is believed to involve a monomeric ruthenium(II) acetato complex as the active catalytic species. acs.orgum.es This species promotes the dimerization through initial π-alkyne coordination followed by an intramolecular C-H abstraction by the acetate ligand. acs.orgum.es Certain bulky diphosphine ruthenium acetate complexes have also been shown to catalyze the head-to-head dimerization of terminal alkynes to yield 1,4-enynes with high stereoselectivity for the kinetic Z isomer. acs.org

Table 3: Alkyne Dimerization Catalyzed by Ruthenium Acetate Complexes

| Catalyst System | Substrate | Key Features | Product | Reference |

| [{RuCl(μ-Cl)(η6-p-cymene)}2]/AcOH/NaOAc | Terminal aryl alkynes | Room temperature, high trans/cis stereoselectivity | trans-1,4-diaryl-1,3-enynes | acs.orgum.es |

| [Ru(η1-OAc)(η2-OAc)(DCyPP)(CO)] | Terminal alkynes | High stereoselectivity for Z isomer | 1,4-enynes | acs.org |

Olefin Metathesis Applications

Ruthenium-based catalysts are renowned for their exceptional performance in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds that has revolutionized organic synthesis and polymer science. nih.govrsc.org These catalysts are valued for their high tolerance to various functional groups and their stability in the presence of air and moisture. nih.gov The development of well-defined ruthenium complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, has been pivotal. researchgate.netresearchgate.net

While the most famous examples often feature N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, ruthenium acetate complexes also play a role. For instance, diacetate ruthenium complexes with bulky diphosphine ligands can be synthesized from acetate precursors like [Ru(η²-OAc)₂(PPh₃)₂]. acs.org Although primarily investigated for transfer hydrogenation, the principles of ligand exchange and precursor chemistry are fundamental to developing new metathesis catalysts. acs.org

A significant challenge in olefin metathesis is controlling the stereoselectivity, particularly achieving high Z-selectivity (formation of the cis-isomer). nih.govacs.org Research has shown that modifying the ligands around the ruthenium center is key to influencing the reaction's outcome. nih.govmdpi.com The development of chelated ruthenium catalysts, where a ligand binds to the metal at two points, has led to highly Z-selective olefin metathesis. acs.org This involves an intramolecular C–H bond activation, promoted by anion ligand substitution, to form the specific chelate required for stereocontrol. acs.org The search for new catalysts includes exploring different ligand families, and carboxylate ligands like acetate have been shown to influence activity and selectivity in some systems. nih.gov

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Ruthenium-NHC Complexes | Ring-Closing Metathesis (RCM) | High functional group tolerance (acids, alcohols, aldehydes). nih.gov | nih.gov |

| Chelated Ru-NHC Catalysts | Cross-Metathesis (CM) | Highly Z-selective, forming cis-olefins. acs.org | acs.org |

| C-H Activated Ruthenium Catalysts | Cross-Metathesis (CM) | Improved activity and selectivity with nitrato ligands over carboxylates. nih.gov | nih.gov |

| Silica-Supported Ruthenium Complex | Multiple Metathesis Reactions | Catalyst is easily recoverable and reusable for up to seven consecutive runs. researchgate.net | researchgate.net |

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms like nitrogen is a cornerstone of pharmaceutical and materials synthesis. Ruthenium acetate complexes and their analogues are effective catalysts for these transformations, often employing green chemical principles like the "borrowing hydrogen" methodology.

The N-alkylation of amines with alcohols is an atom-economical process where the only byproduct is water. organic-chemistry.orgnih.gov This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgresearchgate.net Ruthenium catalysts, such as those derived from [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine ligands, are highly effective. organic-chemistry.orgdocumentsdelivered.comresearchgate.net These systems can convert primary amines into secondary amines and secondary amines into tertiary amines. organic-chemistry.orgresearchgate.net

The versatility of this method is demonstrated by its application in synthesizing important pharmaceutical compounds like Piribedil, Tripelennamine, and Chlorpheniramine. organic-chemistry.orgresearchgate.net The reaction conditions can often be mild, with some ruthenium-catalyzed alkylations occurring at temperatures as low as room temperature when the alcohol is used as the solvent. nih.govacs.org

| Catalyst System | Substrates | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary/Secondary Amines + Alcohols | Secondary/Tertiary Amines | Used in the synthesis of pharmaceuticals. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| [Ru(p-cymene)Cl₂]₂ / Amino Amide Ligand | Primary/Secondary Amines + Alcohols | Secondary/Tertiary Amines | Effective under mild conditions, even at room temperature. nih.govacs.orgresearchgate.net | nih.govacs.orgresearchgate.net |

| Ru(II) α-diimine Complexes | Benzylamine + Benzyl alcohol | N-benzylaniline | Efficient conversion in various solvents. nih.gov | nih.gov |

| (acenaphthylene)Ru₃(CO)₇ | Secondary Amides + Hydrosilanes | Secondary or Tertiary Amines | Product selectivity controlled by choice of hydrosilane. nih.gov | nih.gov |

Ruthenium catalysts are also proficient in forming C-C bonds through the alkylation of ketones and alcohols, again often utilizing the hydrogen borrowing strategy. nih.gov

In the α-alkylation of ketones, an alcohol serves as the alkylating agent. scite.ai Ruthenium pincer complexes, for example, have been successfully used to catalyze the α-alkylation of a variety of ketones with alcohols, producing the desired products in high yields. nih.gov This method is environmentally benign as it generates only water as a byproduct. scite.ai The reaction is applicable to a broad range of substrates, including challenging acetophenone (B1666503) derivatives, using unactivated secondary alcohols as alkylating agents. scite.ai

Similarly, the β-alkylation of secondary alcohols with primary alcohols can be achieved using ruthenium catalysts. A Ru(III)-NNN complex was shown to effectively catalyze this transformation, yielding β-alkylated secondary alcohols in moderate to high yields. This process involves the dehydrogenation of the alcohols to form aldehyde and ketone intermediates, followed by an aldol (B89426) condensation and subsequent hydrogenation, all mediated by the single ruthenium catalyst.

| Reaction Type | Catalyst | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Alkylation | Ru PNP Pincer Complex | Acetophenone + 2-Methoxyethanol | 1-(2-methoxyphenyl)-3-methoxypropan-1-one | Up to 97% | nih.gov |

| α-Alkylation | Ruthenium Catalyst | Aromatic Ketones + Secondary Alcohols | β-Disubstituted Ketones | Good to Excellent | scite.ai |

| β-Alkylation | Ru(III)-NNN Complex | 1-Phenylethanol + Benzyl alcohol | 1,3-Diphenylpropan-1-ol | Up to 30% | |

| ortho-C–H Alkylation | Ruthenium Catalyst | Aromatic Amides + α,β-Unsaturated Ketones | ortho-Alkylated Amides | Broad Scope | rsc.org |

Electrocatalysis: Applications in Water Splitting and Energy Conversion

The global push for clean energy has spurred intense research into efficient electrocatalysts for water splitting (producing hydrogen and oxygen) and CO₂ reduction. nih.govnih.gov Ruthenium-based materials are among the most promising candidates, particularly for the kinetically challenging oxygen evolution reaction (OER), which is a major bottleneck in water electrolysis. nih.govrsc.org

Ruthenium oxides and complexes are highly active for OER in both acidic and alkaline conditions. nih.govrsc.org Researchers have developed strategies to enhance the activity and stability of these catalysts. For example, creating a rutile-structured ruthenium-manganese solid solution oxide (Mn₀.₇₃Ru₀.₂₇O₂-δ) with oxygen vacancies led to a catalyst with a low overpotential of 208 mV to achieve a current density of 10 mA cm⁻² in a strong acid electrolyte. rsc.orgresearchgate.net The electronic interaction between ruthenium and manganese, enhanced by oxygen vacancies, stabilizes the structure and accelerates the OER kinetics. rsc.orgresearchgate.net

In alkaline conditions, where the hydrogen evolution reaction (HER) is also challenging, ruthenium-based catalysts excel due to their ability to facilitate water dissociation and optimize hydrogen binding energy. mdpi.com Furthermore, ruthenium polypyridyl complexes have been investigated for the electrochemical reduction of CO₂ to valuable products like carbon monoxide (CO), offering a pathway for converting a greenhouse gas into chemical fuels. osti.gov

| Catalyst | Reaction | Electrolyte | Performance Metric | Key Finding | Reference |

|---|---|---|---|---|---|

| Mn₀.₇₃Ru₀.₂₇O₂-δ | OER | 0.5 M H₂SO₄ | 208 mV overpotential @ 10 mA cm⁻² | Electron transfer from Ru to Mn enhances activity. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Amorphous RuTe₂ Nanorods | Overall Water Splitting | Acidic | 1.52 V cell voltage @ 10 mA cm⁻² | Amorphous structure with defects creates highly active RuOₓHᵧ species. nih.gov | nih.gov |

| [Ru(tda)(py)₂]ⁿ⁺ type | Water Oxidation | pH 9.0 | TOFmax ~40,000 s⁻¹ | Highly active molecular catalyst for water oxidation. researchgate.net | researchgate.net |

| Ru Nanoparticles | HER | Alkaline | Enhanced performance | Metal-support interactions modulate electronic structure for improved water dissociation. mdpi.com | mdpi.com |

Environmental Catalysis: Degradation of Organic Pollutants in Water Treatment

The contamination of water sources with persistent organic pollutants, particularly from pharmaceutical and industrial waste, is a significant environmental problem. Ruthenium-based catalysts offer a powerful solution through catalytic wet oxidation (CWO) processes. nih.gov

These catalysts have proven highly effective in degrading recalcitrant organic compounds found in pharmaceutical wastewater, such as pyridine (B92270) and its derivatives. nih.gov In a typical CWO process, wastewater is treated with oxygen at high temperatures (170-300°C) and pressures (1.0-10 MPa) in the presence of a ruthenium-based catalyst. nih.gov Studies using ruthenium catalysts on a titanium dioxide support have demonstrated remarkable efficiency, achieving over 99% removal of both Chemical Oxygen Demand (COD) and total nitrogen from high-concentration pharmaceutical wastewater. nih.gov

Additionally, ruthenium aqua complexes can act as catalysts for the chemical and photochemical oxidation of various organic substrates, using water itself as the oxygen source. nih.gov This highlights the potential for developing green and sustainable water treatment technologies based on ruthenium catalysis. nih.gov

| Catalyst System | Process | Pollutant Type | Treatment Conditions | Efficiency | Reference |

|---|---|---|---|---|---|

| Ru-based on TiO₂ support | Catalytic Wet Oxidation (CWO) | Pyridine derivatives in pharmaceutical wastewater | 170-300°C, 1.0-10 MPa | >99% removal of COD and total nitrogen | nih.gov |

| Ruthenium Aqua Complexes | Homogeneous Photooxidation | Sulfides | Photochemical | Up to 90% yield, 100% selectivity to sulfoxide | nih.gov |

Ruthenium Iii Acetate Complexes in Advanced Materials Science

Precursors for Other Ruthenium Compounds and Nanomaterials

Ruthenium(III) acetate (B1210297) complexes are excellent and widely utilized precursors for the synthesis of other high-purity ruthenium compounds and various nanoscale materials. nanochemazone.comacs.orgnih.gov The acetate ligands can be substituted, allowing for the creation of new ruthenium complexes through reactions with a variety of ligands, such as triphenylphosphine (B44618) and pyridine (B92270). wikipedia.org This reactivity is fundamental to its role as a starting material.

The decomposition or reduction of ruthenium(III) acetate under controlled conditions is a common pathway to generate zerovalent ruthenium atoms, which then nucleate and grow into nanoparticles or can be used to form other organometallic compounds. acs.orgnih.gov Acetate-based precursors are particularly advantageous for producing ultra-high purity compounds and nanomaterials due to their clean decomposition pathways. nanochemazone.com For instance, research has utilized ruthenium(III) acetate, purchased commercially, as a starting material for the synthesis of thioether-stabilized ruthenium nanocubes, demonstrating its direct applicability in creating complex nanostructures. acs.orgnih.gov

The general process for creating nanomaterials from a precursor like ruthenium(III) acetate involves either thermal decomposition or chemical reduction. acs.orgnih.gov In these processes, the acetate complex provides a soluble and reactive source of ruthenium ions that can be readily transformed into the desired final material, be it a different ruthenium salt, a metallic nanoparticle, or a metal oxide.

Synthesis and Stabilization of Ruthenium Nanoparticles

Ruthenium(III) acetate plays a crucial role not just as a source of ruthenium, but also in the control and stabilization of the resulting nanoparticles. The presence of acetate ions during the synthesis process has been shown to be effective in stabilizing nanoparticles, preventing their aggregation and allowing for precise control over their size. acs.org

In one established method, ruthenium nanoparticles are synthesized by the reduction of a ruthenium salt (like ruthenium trichloride) in a polyol such as 1,2-propanediol. acs.org The addition of sodium acetate to this system is critical. By carefully selecting the reduction temperature and the concentration of acetate ions, researchers can control the final particle size in a range from 1.5 to 6 nm with very narrow size distributions. acs.org The acetate ions on the surface of the nanoparticles provide stability. These acetate-coated particles are typically single crystals, a property that can be altered if the stabilizing agent is changed; for example, coating with dodecanethiol can lead to a more polycrystalline structure. acs.org

The ratio of the ruthenium precursor to the stabilizing ligand is another key parameter that influences the final size of the nanoparticles. In the synthesis of ruthenium nanocubes using a thioether ligand, varying the molar ratio of the ligand to the ruthenium precursor resulted in different nanoparticle sizes, as detailed in the table below.

| Precursor System | Stabilizer/Ligand | Synthesis Method | Ligand-to-Precursor Ratio | Resulting Nanoparticle Size | Source |

| Ruthenium Precursor | Hexyl Sulfide | Chemical Reduction | 5:1 | 100–150 nm | acs.org |

| Ruthenium Precursor | Hexyl Sulfide | Chemical Reduction | 10:1 | Smaller than 100 nm | acs.org |

| Ruthenium Precursor | Hexyl Sulfide | Chemical Reduction | 15:1 | Smaller than 100 nm | acs.org |

| RuCl₃ in 1,2-propanediol | Acetate ions | Polyol Reduction | Varied | 1.5–6 nm | acs.org |

Applications in Thin Films and Coatings

Ruthenium-based thin films are highly sought after in the semiconductor industry for applications such as electrodes for capacitors in dynamic random access memory (DRAM) and seed layers for copper wiring, owing to their low resistivity and high thermal stability. researchgate.netgoogle.com Ruthenium(III) acetate and related organometallic compounds serve as precursors in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nanochemazone.comresearchgate.net

These techniques require volatile and reactive precursor compounds that decompose cleanly on a substrate surface. Acetates are recognized as excellent precursors for producing ultra-high purity compounds suitable for such applications. nanochemazone.com ALD, in particular, allows for the growth of highly uniform and conformal thin films with precise thickness control, which is critical as electronic components continue to shrink. helsinki.fi Research into various ruthenium precursors has shown that properties like film resistivity are dependent on the precursor choice, deposition temperature, and the resulting crystalline structure and purity of the film. researchgate.net For example, films deposited using a ruthenium precursor and oxygen via ALD at temperatures between 325 °C and 450 °C resulted in polycrystalline metallic ruthenium with low impurity content and resistivity below 20 μΩ·cm. researchgate.net

| Deposition Method | Precursor | Deposition Temp (°C) | Film Thickness (nm) | Resistivity (μΩ·cm) | Source |

| MOCVD | Ru(C₈H₁₃O₂)₃ | 400 | Not specified | 13.9 | researchgate.net |

| ALD | 1-ethyl-1'-methyl-ruthenocene | 250-325 | ~10 | 18 | researchgate.net |

| ALD | Ru(thd)₃ and Oxygen | 325-450 | Not specified | < 20 | researchgate.net |

The use of Osmium-Ruthenium (OsRu) alloy coatings on dispenser cathodes is another important application. 3m.com These coatings lower the work function of the cathode, reducing its operating temperature and extending its lifetime. 3m.com

Development of Materials for Energy Storage Devices (e.g., Supercapacitors, Batteries)

Ruthenium-based materials, particularly ruthenium oxide (RuO₂), are exceptional candidates for supercapacitor electrodes due to their high theoretical specific capacitance, excellent electrical conductivity, and stability. researchgate.net Supercapacitors store energy via fast surface redox reactions (pseudocapacitance) and offer high power density and extremely long cycle lives compared to batteries. mdpi.com Ruthenium(III) acetate serves as a precursor to synthesize these active materials.

A significant advancement involves the creation of three-dimensional hybrid architectures. One such material consists of sub-5 nm hydrous ruthenium oxide (RuO₂) nanoparticles anchored to a graphene and carbon nanotube hybrid foam (RGM). nih.gov This structure provides a high surface area for electrochemical reactions and an efficient network for electron transport. Supercapacitors built with these RGM electrodes have demonstrated outstanding performance, achieving a high specific capacitance of 502.78 F g⁻¹ and a remarkable energy density of 39.28 Wh kg⁻¹, which begins to bridge the gap between traditional capacitors and batteries. nih.govsciencedaily.com Furthermore, these electrodes show excellent stability, withstanding over 8,000 cycles without performance degradation. sciencedaily.com

Another approach involves creating hybrid materials of reduced graphene oxide (RGO) with ruthenium active species, such as Ruthenium Sulphide (RuS₂). mdpi.com A one-pot hydrothermal synthesis using ruthenium chloride and L-Cysteine produced an RGO/RuS₂ aerogel that also showed remarkable properties for supercapacitor applications, with a specific capacitance of 238 F g⁻¹ and perfect stability over 15,000 cycles. mdpi.com

| Electrode Material | Synthesis Method | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (kW kg⁻¹) | Cycle Stability | Source |

| Hydrous RuO₂ on Graphene/CNT Foam | Chemical Synthesis | 502.78 | 39.28 | 128.01 | >8,000 cycles | nih.govsciencedaily.com |

| RGO/RuS₂ Aerogel | Hydrothermal Synthesis | 238 | Not specified | Not specified | 15,000 cycles (no loss) | mdpi.com |

| rGO/RuO₂ Aerogel | Hydrothermal Synthesis | 328.6 | 31.1 | 8.365 | Not specified | researchgate.net |

Integration into Polymer Hybrid Composites for Organic Electronics

Ruthenium complexes are being integrated into polymer matrices to create hybrid composites for applications in organic electronics, such as flexible organic light-emitting diodes (OLEDs). mdpi.com These hybrid materials can offer enhanced mechanical properties, higher sensitivity, and improved optical characteristics compared to the base polymer. mdpi.comanahuac.mx

In a representative study, new ruthenium complexes were synthesized and embedded into a poly(methyl methacrylate) (PMMA) matrix using a simple drop-casting method. mdpi.comanahuac.mx The resulting hybrid films were characterized to explore their potential as semiconductor materials. The inclusion of the ruthenium complexes significantly enhanced the mechanical properties of the PMMA films and increased their optical transmittance at certain wavelengths. anahuac.mx

The optical and electrical properties of these films confirmed their suitability for use as active layers or transparent electrodes in electronic devices. anahuac.mx This research highlights a promising pathway for developing new functional materials for the growing field of organic and flexible electronics. mdpi.com

| Property Type | Parameter | Value Range | Source |

| Mechanical | Maximum Stress | ~10.5 MPa | anahuac.mx |

| Mechanical | Knoop Hardness | 2.1–18.4 | anahuac.mx |

| Optical | Maximum Transparency | > 590 nm | anahuac.mx |

| Electrical | Optical Band Gap | 1.73–2.24 eV | anahuac.mx |

| Electrical | Tauc Band Gap | 1.68–2.17 eV | anahuac.mx |

| Electrical | Urbach Energy | 0.29–0.50 eV | anahuac.mx |

Bioinorganic Chemistry of Ruthenium Iii Acetate Complexes: Fundamental Interactions

Non-Covalent Interactions with Biomolecules (e.g., DNA, Proteins)

The biological activity of metallodrugs is often predicated on their ability to interact with cellular macromolecules. For ruthenium(III) acetate (B1210297) complexes, non-covalent interactions play a pivotal role in their initial recognition and binding to biomolecules like DNA and proteins.

Interactions with DNA: Unlike platinum-based drugs that form strong covalent bonds with DNA, some ruthenium(III) complexes exhibit weaker, non-covalent interactions. These can include electrostatic interactions between the cationic ruthenium cluster and the anionic phosphate (B84403) backbone of DNA. While some studies on other ruthenium(III) complexes have shown the ability to slightly alter DNA conformation and inhibit its interaction with enzymes, the interactions are generally less potent than those of cisplatin. nih.gov The bulky nature of the trinuclear ruthenium acetate core may influence the mode and strength of these interactions.

Interactions with Proteins: Proteins are another major target for ruthenium complexes. A significant body of evidence suggests that many ruthenium(III) compounds can bind to serum proteins such as albumin and transferrin. nih.gov This binding is often non-covalent, driven by hydrophobic and electrostatic interactions. For the trinuclear ruthenium(III) acetate cation, the nature of the ancillary ligands (L) can significantly influence protein binding. The interaction with proteins can serve as a transport mechanism, delivering the ruthenium complex to cancer cells, which often overexpress transferrin receptors.

| Biomolecule | Type of Interaction | Potential Effect |

| DNA | Electrostatic, Groove Binding | Minor conformational changes, inhibition of enzyme recognition nih.gov |

| Proteins (e.g., Albumin, Transferrin) | Hydrophobic, Electrostatic | Transport and delivery to target cells nih.gov |

Ligand Design for Modulating Biological Recognition and Selectivity

The chemical versatility of ruthenium allows for the systematic modification of its coordination sphere to fine-tune its biological properties. The design of ligands attached to the trinuclear ruthenium(III) acetate core is a key strategy for modulating its recognition of and selectivity for biological targets.

The three labile coordination sites, occupied by water molecules in the parent aquated cation, are prime targets for ligand substitution. wikipedia.org By introducing different ligands, researchers can alter the complex's:

Lipophilicity: Affecting its ability to cross cell membranes.

Steric bulk: Influencing its accessibility to binding sites on biomolecules.

Hydrogen bonding capacity: Enhancing interactions with specific residues in proteins or DNA.

Redox potential: Modifying its activation mechanism within the cell.

For instance, the incorporation of N-heterocyclic ligands like pyridine (B92270) or quinoline (B57606) derivatives can introduce possibilities for π-stacking interactions with the aromatic rings of nucleobases in DNA or amino acid residues in proteins. researchgate.net Furthermore, attaching moieties that are specifically recognized by cancer cells, such as molecules that bind to overexpressed receptors, can enhance the selectivity of the drug. The use of bulky phosphine (B1218219) ligands has also been explored in other ruthenium complexes to influence their catalytic and biological activity. wikipedia.org

| Ligand Type | Desired Property Modification | Rationale |

| N-Heterocycles (e.g., pyridine) | Enhanced π-stacking, altered lipophilicity | Improved interaction with DNA/proteins, modified cellular uptake. researchgate.netwikipedia.org |

| Targeting Moieties | Increased selectivity for cancer cells | Recognition by specific receptors on tumor cells. |

| Bulky Phosphines | Modified steric and electronic properties | Influence on reactivity and target binding. wikipedia.org |

Mechanistic Insights into Biological Activity (focusing on chemical principles)

A prevailing hypothesis for the mechanism of action of many ruthenium(III) anticancer drug candidates is the "activation by reduction" theory. wikipedia.org Ruthenium(III) complexes are often considered prodrugs that are relatively inert in the bloodstream but become activated upon entering the tumor microenvironment.

The hypoxic (low oxygen) conditions and higher concentrations of reducing agents (like glutathione) within solid tumors are thought to facilitate the reduction of Ru(III) to the more reactive Ru(II) state. wikipedia.org This change in oxidation state can lead to:

Increased lability of ligands: The coordinated ligands on the Ru(II) center may be more easily exchanged, allowing the complex to bind covalently to biological targets like DNA or protein components.

Altered coordination geometry: A change in the geometry around the ruthenium center upon reduction could influence its binding preferences.

For the trinuclear ruthenium(III) acetate cluster, the reduction of one or more ruthenium centers could destabilize the oxo-bridge or increase the lability of the acetate or other coordinated ligands, potentially leading to the disassembly of the cluster and the release of reactive monomeric ruthenium species. The reactivity of the complex can also be tuned by the coordinated ligands themselves. For example, studies on related trinuclear ruthenium acetate complexes with nitrite (B80452) ligands have shown that these ligands can be converted to release nitric oxide (NO) upon light irradiation or changes in pH, adding another layer of potential biological activity. rsc.org

Exploring Ruthenium(III) Acetates as Metallo-Drug Candidates (focusing on chemical principles)

The exploration of trinuclear ruthenium(III) acetate complexes as metallo-drug candidates is rooted in several key chemical principles that distinguish them from classical platinum-based anticancer drugs. Their potential advantages include:

A different spectrum of activity: They may be effective against cancers that are resistant to platinum drugs.

Lower toxicity: The "activation by reduction" mechanism suggests that they may be less toxic to healthy cells, leading to a better side-effect profile. nih.gov

Novel mechanisms of action: While DNA is a target, these complexes may also exert their anticancer effects through other pathways, such as the inhibition of specific enzymes or the induction of oxidative stress.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound’s coordination geometry and oxidation state?

- Methodological Answer : UV-Vis spectroscopy (absorption bands at 450–600 nm for d-d transitions) and X-ray absorption spectroscopy (XAS) are key for probing Ru(III)’s octahedral geometry. Magnetic susceptibility measurements (μeff ≈ 1.73 BM) confirm the +3 oxidation state, while conductivity tests in DMSO (Λm ≈ 80–100 S cm² mol⁻¹) indicate a cationic complex .

Q. How does solution pH affect the stability of this compound in aqueous systems?

- Methodological Answer : The complex is stable in weakly acidic conditions (pH 3–5), where acetate ligands remain protonated. Above pH 5, hydrolysis occurs, forming RuO₂·nH₂O precipitates. Stability is monitored via cyclic voltammetry (Ru³⁺/Ru⁴⁺ redox couples at +0.8 V vs. SCE) and dynamic light scattering to detect colloidal aggregates .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in asymmetric organic transformations?

- Methodological Answer : The acetate ligands act as labile sites for substrate coordination, while the Ru(III) center facilitates single-electron transfer (SET) in oxidation reactions. For asymmetric catalysis, chiral co-ligands (e.g., binaphthyl phosphines) are introduced to induce enantioselectivity. Kinetic studies (Eyring plots) and DFT calculations reveal rate-determining steps involving ligand substitution or redox cycling .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in active species (e.g., [Ru₃O(OAc)₆(H₂O)₃]⁺ vs. monomeric Ru(OAc)₃). Researchers should: (i) Use X-ray absorption fine structure (XAFS) to identify nuclearity under reaction conditions. (ii) Compare turnover frequencies (TOF) normalized to Ru loading. (iii) Control for trace chloride impurities (from RuCl₃ precursors) via ion chromatography, as Cl⁻ can alter speciation .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately predict Ru(III)’s d-orbital splitting and spin states. Solvent effects (acetic acid) are incorporated via the conductor-like polarizable continuum model (CPCM). Validation against EXAFS data ensures accuracy in bond-length predictions .

Q. How can researchers mitigate ligand dissociation during catalytic cycles to enhance the recyclability of this compound?

- Methodological Answer : Strategies include: (i) Immobilizing the complex on mesoporous silica to restrict ligand mobility. (ii) Adding excess acetate anions to the reaction medium (Le Chatelier’s principle). (iii) Designing bidentate acetate analogs (e.g., trifluoroacetate) for stronger Ru–ligand bonds. Stability is assessed via ICP-MS to track Ru leaching and XPS to monitor ligand retention .

Data Presentation Guidelines

Q. What key parameters should be included in reporting catalytic performance data for this compound?

- Methodological Answer : Essential metrics:

- Turnover number (TON) and TOF under standardized conditions (temperature, substrate/Ru ratio).

- Enantiomeric excess (ee%) for asymmetric reactions, measured via chiral HPLC.

- Catalyst stability: Recyclability data (≥3 cycles) and post-reaction characterization (FT-IR, XRD).

- Control experiments excluding the complex to confirm catalytic (vs. stoichiometric) activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.